2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridine core and a trichlorophenylacetamide moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines , which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets via hydrogen bonding . The nitrogen atom in the pyridine ring could potentially form a hydrogen bond with the target protein, influencing its activity .
Biochemical Pathways
Given the structural similarity to other [1,2,4]triazolo[4,3-a]pyridines , it may influence a variety of pathways depending on its specific target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridine core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the thio and acetamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anticancer activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and potential as anticancer agents.
Uniqueness
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its specific combination of a triazolopyridine core and a trichlorophenylacetamide moiety. This structure imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N4OS/c15-8-5-9(16)13(10(17)6-8)18-12(22)7-23-14-20-19-11-3-1-2-4-21(11)14/h1-6H,7H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXQEATKXSPMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.